2,4-Dichloro-N,N-dimethyl-Benzenemethanamine
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Overview
Description
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is a chemical compound with the molecular formula C9H11Cl2N and a molecular weight of 204.1 g/mol . It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a dimethylamine group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N,N-dimethyl-Benzenemethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N,N-dimethyl-Benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N,N-dimethyl-Benzylamine
- 2,6-Dichloro-N,N-dimethyl-Benzenemethanamine
- 2,4-Dichloro-N,N-diethyl-Benzenemethanamine
Uniqueness
2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 4 positions enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions compared to its analogs .
Properties
Molecular Formula |
C9H11Cl2N |
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Molecular Weight |
204.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H11Cl2N/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 |
InChI Key |
CGDRRNQPAOHSLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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